

Mocravimod in Acute Myeloid Leukemia: A Comparative Guide for Researchers

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An objective analysis of clinical trial data for **Mocravimod** versus placebo in adult patients with Acute Myeloid Leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).

This guide provides a comprehensive overview of the clinical development of **Mocravimod**, a sphingosine-1-phosphate (S1P) receptor modulator, as an adjunctive and maintenance therapy for AML patients post-allo-HCT. We present available clinical data, detail experimental protocols of the pivotal MO-TRANS Phase 2b/3 trial, and visualize key biological and procedural pathways.

Executive Summary

Mocravimod is an investigational oral therapy being evaluated for its potential to improve outcomes for AML patients undergoing allo-HCT. Its mechanism of action, centered on modulating the S1P receptor, aims to reduce the risk of relapse and graft-versus-host disease (GvHD), a major complication of transplantation. While the definitive Phase 2b/3 MO-TRANS trial is ongoing with topline data anticipated in 2025, a post-hoc analysis of an earlier Phase 1b/2a study suggests a potential survival benefit for AML patients treated with **Mocravimod**.

Clinical Data: Mocravimod vs. Control in AML Patients (Post-Hoc Analysis of Phase 1b/2a Study)



A post-hoc analysis of the CKRP203A2105 study provided preliminary insights into the efficacy of **Mocravimod** in a small cohort of AML patients who underwent allo-HCT. The following tables summarize the key findings from this analysis, comparing patients who received **Mocravimod** as an adjunct therapy to a control group receiving standard of care at the same institution.

Table 1: Patient Baseline Characteristics[1]

| Characteristic | Mocravimod (n=7) | Control (n=9) |
|--|------------------|---------------|
| Median Age (years) | 51 | 46 |
| Sex (Male) | 5 (71.4%) | 3 (33.3%) |
| Pre-allo-HCT Remission Status (Complete Remission) | 4 (57.1%) | 4 (44.4%) |

Table 2: Overall Survival Outcomes[1][2]

| Outcome | Mocravimod (n=7) | Control (n=9) |
|---|--------------------------|-------------------------------------|
| Number of Deaths | 2 | 6 |
| Cause of Death | 1 relapse, 1 non-relapse | Disease progression (most patients) |
| Probability of Increased Overall Survival (Bayesian analysis) | 93% | - |

Experimental Protocols: The MO-TRANS Phase 2b/3 Trial (NCT05429632)

The ongoing MO-TRANS study is a pivotal, randomized, double-blind, placebo-controlled, multi-center Phase 2b/3 trial designed to definitively assess the efficacy and safety of **Mocravimod** in adult AML patients undergoing allo-HCT.[3][4]

Study Objectives:



- Primary Endpoint: Relapse-Free Survival (RFS)
- Secondary Endpoint: Overall Survival (OS)

Treatment Arms:

Patients are randomized in a 1:1:1 ratio to one of the following oral treatment arms for 12 months:

- Mocravimod 3 mg once daily
- Mocravimod 1 mg once daily
- Placebo once daily

Key Inclusion Criteria:

- Adults (18-75 years) with a diagnosis of AML.
- · Undergoing first allogeneic HCT.
- High or intermediate-risk AML in first complete remission (CR1), or any-risk AML in second complete remission (CR2).
- Planned allo-HCT from a matched related or unrelated donor, or a haploidentical donor.
- Planned use of a calcineurin inhibitor-based GvHD prophylaxis.

Key Exclusion Criteria:

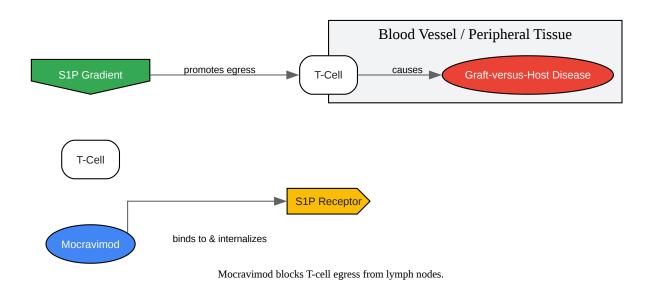
- Use of certain immunosuppressive drugs for GvHD prophylaxis, such as anti-thymocyte globulin (ATG) or post-transplant cyclophosphamide.
- · Diagnosis of macular edema at screening.
- Significant cardiac, pulmonary, hepatic, or renal dysfunction.

Signaling Pathway and Experimental Workflow



Mocravimod's Mechanism of Action:

Mocravimod is a modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors on lymphocytes, **Mocravimod** is thought to prevent their egress from lymph nodes. This sequestration of T-cells in the lymphoid organs is hypothesized to reduce the incidence and severity of GvHD, while preserving the beneficial graft-versus-leukemia (GvL) effect, where donor immune cells attack residual leukemia cells.



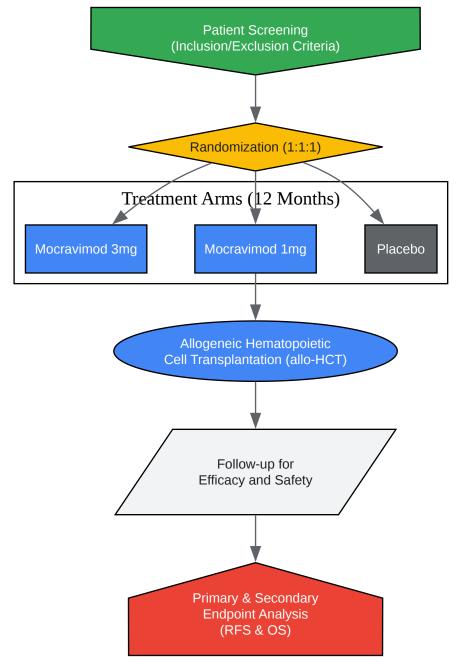
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Caption: **Mocravimod**'s mechanism of action on the S1P receptor.

MO-TRANS Trial Experimental Workflow:

The following diagram illustrates the key stages of the MO-TRANS clinical trial for a participating AML patient.





High-level workflow of the MO-TRANS clinical trial.

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Caption: MO-TRANS (NCT05429632) clinical trial workflow.

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